2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
Description
2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a complex organic compound that features a combination of phenoxy and oxadiazole groups
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C20H21N3O3/c1-12-6-5-7-16(9-12)19-22-20(23-26-19)21-18(24)15(4)25-17-10-13(2)8-14(3)11-17/h5-11,15H,1-4H3,(H,21,23,24) |
InChI Key |
PSYXSTSAQHEDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps. One common route includes the reaction of 3,5-dimethylphenol with an appropriate halogenated propanamide derivative to form the phenoxy intermediate. This intermediate is then reacted with a 1,2,4-oxadiazole derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially or fully reduced oxadiazole derivatives.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide exerts its effects involves interactions with specific molecular targets. The phenoxy and oxadiazole groups can interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)acetamide
- 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
- 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one
Uniqueness
2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its combination of phenoxy and oxadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
